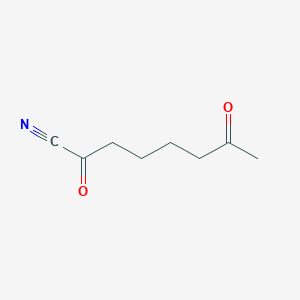
6-Oxoheptanoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxoheptanoyl cyanide is an organic compound characterized by the presence of a ketone group and a nitrile group within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxoheptanoyl cyanide typically involves the reaction of heptanoic acid derivatives with cyanide sources. One common method is the reaction of 6-oxoheptanoic acid with a cyanide donor such as sodium cyanide or potassium cyanide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the cyanation process. Safety measures are crucial due to the toxicity of cyanide compounds, and closed systems are often employed to prevent exposure.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxoheptanoyl cyanide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 6-Oxoheptanoic acid.
Reduction: 6-Aminoheptanoyl cyanide.
Substitution: Various alkyl or aryl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6-Oxoheptanoyl cyanide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxoheptanoyl cyanide involves its interaction with various molecular targets The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems
Vergleich Mit ähnlichen Verbindungen
6-Oxoheptanoic acid: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Aminoheptanoyl cyanide:
Heptanoic acid derivatives: Various derivatives with different functional groups can be compared based on their reactivity and applications.
Uniqueness: 6-Oxoheptanoyl cyanide is unique due to the presence of both a ketone and a nitrile group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
93393-90-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-oxoheptanoyl cyanide |
InChI |
InChI=1S/C8H11NO2/c1-7(10)4-2-3-5-8(11)6-9/h2-5H2,1H3 |
InChI-Schlüssel |
IXZYYYVOEPGCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


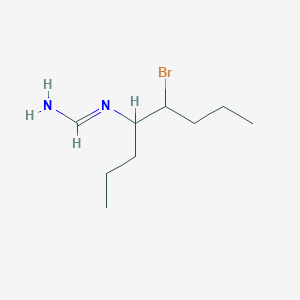
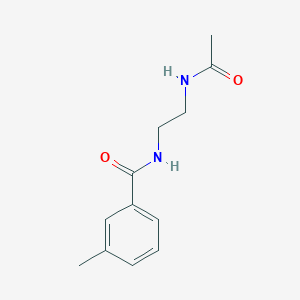
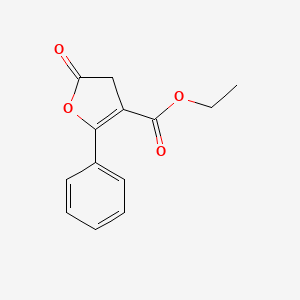
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
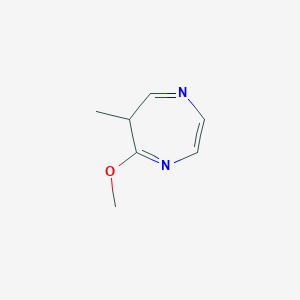

![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
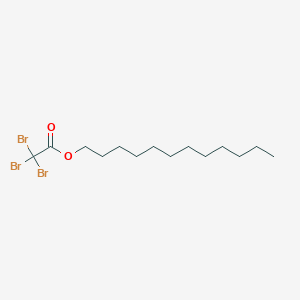

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
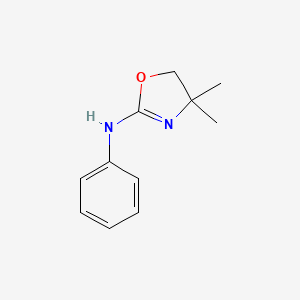
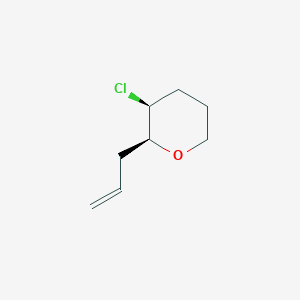
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
